3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid
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Overview
Description
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C10H10Br2NO3 This compound is characterized by the presence of a dibromophenyl group attached to a carbamoyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid typically involves the reaction of 2,4-dibromoaniline with a suitable propanoic acid derivative. One common method is the reaction of 2,4-dibromoaniline with 3-bromopropanoic acid in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The dibromo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The dibromo groups can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dibromophenyl)propanoic acid: Similar structure but with bromine atoms at different positions.
3-[(2,4-Difluorophenyl)carbamoyl]propanoic acid: Fluorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9Br2NO3 |
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Molecular Weight |
350.99 g/mol |
IUPAC Name |
4-(2,4-dibromoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
DEPHHPRILNIEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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